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molecular formula C9H6Cl2O2 B2384685 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 27407-09-6

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2384685
M. Wt: 217.05
InChI Key: JFQZFACTKZZVDU-UHFFFAOYSA-N
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Patent
US08969573B2

Procedure details

500 mg of 3-(2,3-dichlorophenoxy)propionic acid, is stirred in 50 ml. of liquid hydrogen fluoride surrounded by a solid carbon dioxide/acetone bath. This slurry is allowed to stir overnight without replenishing the cooling bath. The hydrogen fluoride is removed by a stream of air. The residual solid was then dissolved in ether and washed with 10% aqueous sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulphate and the solvent is evaporated to give the required chromanone with sufficient purity.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:3]=1[O:4][CH2:5][CH2:6][C:7]([OH:9])=O.F>>[Cl:14][C:13]1[C:2]([Cl:1])=[C:3]2[C:10]([C:7](=[O:9])[CH2:6][CH2:5][O:4]2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(OCCC(=O)O)C=CC=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogen fluoride is removed by a stream of air
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was then dissolved in ether
WASH
Type
WASH
Details
washed with 10% aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C2C(CCOC2=C1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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